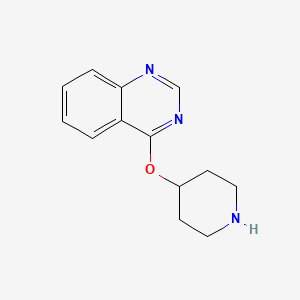

4-(Piperidin-4-yloxy)quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(Piperidin-4-yloxy)quinazoline” is a derivative of quinazoline, an important nitrogen-containing aromatic heterocyclic compound . Quinazoline derivatives have been found to exhibit various pharmacological activities, such as anti-tumor, antiviral, antibacterial, and anticonvulsant .

Synthesis Analysis

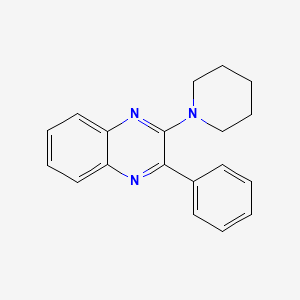

In a study, 35 novel 2,4,6-trisubstituted quinazoline derivatives were designed and synthesized . The synthesis process involved the use of piperidine, a vital fundament in the production of drugs .Molecular Structure Analysis

The molecular structure of “4-(Piperidin-4-yloxy)quinazoline” includes a quinazoline core, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(Piperidin-4-yloxy)quinazoline” derivatives are complex and involve multiple steps . The yield of the reaction was reported to be 85.3% .Wissenschaftliche Forschungsanwendungen

- Quinazoline derivatives exhibit promising anticancer effects. Researchers have identified their potential as inhibitors of specific kinases involved in cancer cell proliferation and survival. These compounds interfere with signaling pathways, hindering tumor growth and metastasis .

- 4-(Piperidin-4-yloxy)quinazoline derivatives have demonstrated antibacterial properties. Specifically, they exhibit efficacy against Acinetobacter baumannii bacteria, which are notorious for causing hospital-acquired infections .

- Quinazoline-based compounds also show antifungal activity. They may serve as potential agents against fungal pathogens, contributing to the development of novel antifungal drugs .

- Researchers have explored the anti-inflammatory effects of quinazoline derivatives. These compounds may modulate inflammatory pathways, making them relevant in conditions such as rheumatoid arthritis and other inflammatory disorders .

- Quinazoline moieties exhibit antioxidant activity, protecting cells from oxidative stress. Their potential in preventing oxidative damage makes them valuable candidates for further investigation .

- Preliminary studies suggest that quinazoline derivatives possess antiviral properties. These compounds may inhibit viral replication or entry, making them relevant in the fight against viral infections .

Anticancer Properties

Antibacterial Activity

Antifungal Effects

Anti-Inflammatory Potential

Antioxidant Properties

Antiviral Applications

Wirkmechanismus

Target of Action

Both piperidine and quinazoline moieties, which are part of the 4-(piperidin-4-yloxy)quinazoline structure, are known to interact with various biological targets . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Similarly, quinazolines show different activities by acting on different body targets such as anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity .

Mode of Action

Compounds containing piperidine and quinazoline moieties are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some piperidine derivatives exhibit their effects by inhibiting certain enzymes or interacting with specific receptors . Similarly, quinazoline derivatives can act by inhibiting enzymes like thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and tyrosine kinase .

Biochemical Pathways

Compounds containing piperidine and quinazoline moieties are known to affect various biochemical pathways . For example, some piperidine derivatives can affect pathways related to inflammation, pain perception, and neurotransmission . Similarly, quinazoline derivatives can affect pathways related to cell proliferation, inflammation, and microbial infection .

Pharmacokinetics

Compounds containing piperidine and quinazoline moieties are known to have various pharmacokinetic properties . For instance, some piperidine derivatives are known to be well absorbed and distributed in the body, metabolized by liver enzymes, and excreted through the kidneys . Similarly, quinazoline derivatives can have various ADME properties depending on their specific structures .

Result of Action

Compounds containing piperidine and quinazoline moieties are known to have various effects at the molecular and cellular levels . For example, some piperidine derivatives can induce changes in cellular signaling, gene expression, and cell proliferation . Similarly, quinazoline derivatives can induce changes in cell proliferation, cell cycle progression, and apoptosis .

Action Environment

The action of compounds containing piperidine and quinazoline moieties can be influenced by various environmental factors . For instance, factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of these compounds .

Safety and Hazards

Zukünftige Richtungen

The development of “4-(Piperidin-4-yloxy)quinazoline” and its derivatives for potential therapeutic applications is a promising area of research . Further studies are needed to fully understand their mechanisms of action, optimize their synthesis, and evaluate their safety and efficacy in preclinical and clinical settings.

Eigenschaften

IUPAC Name |

4-piperidin-4-yloxyquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-4-12-11(3-1)13(16-9-15-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOKIRWASSBAFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[3-(Methoxycarbonyl)-5-propylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2464840.png)

![2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2464843.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2464846.png)

![2-[5-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2464848.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2464849.png)

![1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2464854.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2464860.png)